BenchChemオンラインストアへようこそ!

MY-5445

PDE5 inhibition neuropathic pain selectivity profiling

Researchers investigating cGMP-specific signaling without cAMP interference should procure MY-5445 for its unique ability to elevate cGMP while leaving cAMP unchanged in human platelets. With >700‑fold selectivity over cAMP‑hydrolyzing PDEs and a potent anti‑aggregatory IC50 of 0.02 μM against collagen, it outperforms dual‑pathway modulators in thrombosis studies. In oncology, MY‑5445 resensitizes ABCG2‑overexpressing MDR cells (7‑fold topotecan, 6‑fold doxorubicin IC50 reduction) without being an ABCG2 substrate—enabling sustained modulator exposure. Its tissue‑selective inotropy in hypertrophied myocardium and analgesic efficacy in neuropathic pain models (despite 2,000‑fold lower enzymatic potency than sildenafil) make it the definitive probe for pathway‑dissection studies.

Molecular Formula C20H14ClN3
Molecular Weight 331.8 g/mol
CAS No. 78351-75-4
Cat. No. B1676881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMY-5445
CAS78351-75-4
SynonymsMY 5445;  MY5445;  MY-5445
Molecular FormulaC20H14ClN3
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C20H14ClN3/c21-15-9-6-10-16(13-15)22-20-18-12-5-4-11-17(18)19(23-24-20)14-7-2-1-3-8-14/h1-13H,(H,22,24)
InChIKeyCEHQLKSLMFIHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MY-5445 (CAS 78351-75-4) for Research Procurement: Baseline PDE5 Inhibitor Profile and Compound Characteristics


MY-5445 (N-(3-chlorophenyl)-4-phenylphthalazin-1-amine) is a 1-aminophthalazine derivative that functions as a specific inhibitor of cyclic GMP (cGMP) phosphodiesterase type 5 (PDE5), with a reported Ki value of 1.3 μM for PDE5 inhibition [1][2]. Unlike clinically developed PDE5 inhibitors such as sildenafil (IC50 = 3.3 nM), MY-5445 was developed primarily as a research probe for elucidating the role of cGMP in platelet aggregation, vascular function, and cardiac physiology [1]. The compound is structurally related to vatalanib, a known angiogenesis inhibitor, and exhibits sub-micromolar potency against human platelet aggregation across multiple agonist pathways [3][4]. MY-5445 has also been identified as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2, with anti-proliferative effects in multidrug-resistant cancer cell lines [1].

Why MY-5445 Cannot Be Interchanged with Generic PDE5 Inhibitors: Critical Distinctions for Experimental Design


Substituting MY-5445 with alternative PDE5 inhibitors such as sildenafil, zaprinast, or dipyridamole introduces significant experimental confounding due to compound-specific differences in potency, off-target profiles, and polypharmacology. While all these agents inhibit PDE5, their selectivity indices for other PDE isoforms and non-PDE targets differ by orders of magnitude [1]. MY-5445 exhibits a distinct functional signature: it elevates cGMP without altering cAMP levels in human platelets, whereas structurally distinct PDE5 inhibitors may engage additional signaling nodes [2]. Critically, dipyridamole failed to produce the cytostatic and differentiating effects observed with MY-5445 and zaprinast in neuroblastoma models, demonstrating that PDE5 inhibition alone does not predict functional outcomes [3]. Furthermore, MY-5445 uniquely modulates ABCG2 transporter function—an activity absent from most comparator PDE5 inhibitors—which directly impacts experimental interpretation in oncology and multidrug resistance studies [4].

MY-5445 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence for PDE5, Platelet, Vascular, and Multidrug Resistance Applications


MY-5445 vs. Sildenafil: Divergent PDE5 Potency and Functional Equivalence in Neuropathic Pain Models

MY-5445 is a PDE5 inhibitor with substantially lower enzymatic potency (IC50 = 6.7 μM at 1 μM cGMP) compared to sildenafil (IC50 = 3.3 nM), representing an approximately 2,000-fold difference in target affinity. Despite this large potency gap, MY-5445 and sildenafil demonstrate comparable efficacy in vivo: both compounds produce significant relief of mechanical hypersensitivity in the mouse sciatic nerve cuffing model of neuropathic pain after 12 days of treatment [1]. This finding indicates that extreme PDE5 potency is not a prerequisite for achieving anti-allodynic effects, and that MY-5445 offers a distinct pharmacological tool for studying PDE5-mediated analgesia without the confounding vasodilatory potency of clinical PDE5 inhibitors.

PDE5 inhibition neuropathic pain selectivity profiling analgesic development

MY-5445 Platelet Anti-Aggregation Potency: Agonist-Specific IC50 Values Compared Across Collagen, ADP, and Arachidonic Acid Pathways

MY-5445 inhibits human platelet aggregation with distinct potency profiles depending on the activating agonist. The concentrations producing 50% inhibition (IC50) are 0.02 μM for collagen-induced aggregation, 0.07 μM for ADP-induced aggregation, and 0.17 μM for arachidonic acid-induced aggregation [1]. This agonist-dependent potency hierarchy (collagen > ADP > arachidonic acid) differentiates MY-5445 from other PDE5 inhibitors that may exhibit different selectivity patterns. Critically, MY-5445 elevates cGMP content in human platelets without affecting cAMP levels, confirming pathway-specific modulation of cGMP metabolism that is not observed with dual cAMP/cGMP modulators [1].

platelet aggregation cGMP signaling thrombosis research hemostasis

MY-5445 vs. Sildenafil in Hypertrophied Right Ventricle: Equivalent Inotropic Effects Despite Potency Disparity

In a direct head-to-head comparison using modified Langendorff perfused heart preparations and isolated cardiomyocytes, both MY-5445 and sildenafil significantly increased contractility in hypertrophied right ventricle (RVH) but produced no effect in normal right ventricle [1]. This tissue-selective inotropic response occurs despite the >1,000-fold difference in PDE5 inhibitory potency between the two compounds. The mechanism involves PDE5 inhibition leading to increased cGMP, which subsequently inhibits cGMP-sensitive PDE3, resulting in elevated cAMP and enhanced contractility specifically in RVH tissue [1]. This parallel efficacy confirms that both compounds can be used interchangeably for investigating PDE5-dependent inotropic mechanisms in hypertrophied myocardium, though the lower potency of MY-5445 may offer advantages for dose-response studies requiring a broader dynamic range.

cardiac physiology right ventricular hypertrophy PDE5 inhibition contractility

MY-5445 ABCG2 Modulation: Reversal of Multidrug Resistance with Quantified Chemosensitization Potency

MY-5445 selectively modulates ABCG2 (BCRP) transporter function, an activity not shared by most clinically developed PDE5 inhibitors including sildenafil [1]. In ABCG2-overexpressing multidrug-resistant cancer cells, MY-5445 (1 μM) reduces the IC50 of topotecan from 8.7 nM to 1.3 nM (7-fold sensitization) in H460/MX20 non-small cell lung cancer cells, and reduces doxorubicin IC50 from 12.5 μM to 2.1 μM (6-fold sensitization) in MCF-7/ABCG2 breast cancer cells [1]. MY-5445 inhibits ABCG2-mediated rhodamine 123 efflux with an IC50 of 0.8 μM, confirming direct functional modulation of the transporter [1]. Crucially, ABCG2 does not confer resistance to MY-5445 itself, distinguishing it from substrate-type modulators [1].

ABCG2 multidrug resistance cancer chemotherapy transporter modulation

MY-5445 vs. Zaprinast vs. Dipyridamole: PDE5 Inhibitor Divergence in Neuroblastoma Differentiation

In a comparative study of PDE inhibitors in human neuroblastoma cell lines (LAN5 and SHEP), only PDE5 inhibitors MY-5445 and zaprinast produced cytostatic and differentiating effects after 6 days of incubation at 10× IC50 concentrations. Notably, dipyridamole—another established PDE5 inhibitor—failed to produce any appreciable effect, demonstrating that PDE5 inhibition alone does not predict functional activity in this system [1]. The cytostatic effect of MY-5445 and zaprinast increased with concentrations far exceeding their PDE5 IC50 levels, suggesting involvement of additional molecular targets beyond direct cGMP-PDE inhibition [1].

neuroblastoma cancer differentiation PDE5 inhibitor cytostatic effect

MY-5445 PDE Isoform Selectivity: Subtype Profiling Against PDE1, PDE3, PDE4, and Calcium-Dependent PDEs

MY-5445 demonstrates substantial selectivity for PDE5 over other phosphodiesterase isoforms. Against calcium-dependent PDE, MY-5445 exhibits a Ki > 1,000 μM (>769-fold selectivity relative to PDE5 Ki of 1.3 μM). Against cAMP-selective PDEs, the Ki is 915 μM (>703-fold selectivity) [1]. In direct enzymatic assays using rabbit lung PDE5, MY-5445 inhibited cGMP hydrolysis with an IC50 of 0.12 μM, while showing <10% inhibition of cAMP-hydrolyzing PDE1, PDE3, and PDE4 isoforms at concentrations up to 100 μM [2]. This selectivity profile distinguishes MY-5445 from broader-spectrum PDE inhibitors that affect multiple cyclic nucleotide pathways simultaneously.

PDE selectivity cGMP-specific enzymatic profiling off-target assessment

Optimal Research and Industrial Application Scenarios for MY-5445: Evidence-Backed Use Cases for Compound Procurement


cGMP-Specific Platelet Aggregation Studies Requiring cAMP-Independent Pathway Isolation

Researchers investigating the role of cGMP in platelet function without confounding cAMP elevation should select MY-5445 based on its documented ability to increase cGMP content in human platelets while leaving cAMP levels unchanged [1]. The compound's sub-100 nM IC50 against collagen-induced aggregation (0.02 μM) provides sufficient potency for dose-response studies, while its >700-fold selectivity over cAMP-hydrolyzing PDEs ensures pathway-specific interpretation. This makes MY-5445 superior to dual-pathway modulators or less selective PDE inhibitors for thrombosis and hemostasis research applications.

ABCG2-Mediated Multidrug Resistance Reversal in Oncology Research

Cancer researchers studying ABCG2 (BCRP)-mediated multidrug resistance should procure MY-5445 as a selective modulator that resensitizes resistant cells to chemotherapeutic agents including topotecan (7-fold IC50 reduction) and doxorubicin (6-fold IC50 reduction) [2]. The compound's dual activity as a PDE5 inhibitor and ABCG2 modulator provides a unique chemical tool for investigating cGMP signaling in the context of drug resistance. Critically, ABCG2 does not confer resistance to MY-5445 itself, enabling sustained modulator exposure during combination studies [2].

Cardiac Physiology Research in Right Ventricular Hypertrophy Models

Investigators studying PDE5 expression and function in hypertrophied myocardium should consider MY-5445 as a research probe for cardiac contractility studies. The compound increases contractility specifically in hypertrophied right ventricle (RVH) but not normal right ventricle, mirroring the tissue-selective effects observed with sildenafil [3]. This tissue-specific response, validated in modified Langendorff perfused heart preparations and isolated cardiomyocytes, enables mechanistic studies of PDE5-dependent inotropy without the clinical formulation constraints associated with prescription PDE5 inhibitors.

Neuropathic Pain Research: PDE5-Mediated Anti-Allodynic Mechanism Studies

Pain researchers evaluating PDE5 as a therapeutic target for neuropathic pain should utilize MY-5445 as a validated probe compound. In the sciatic nerve cuffing mouse model of neuropathic pain, MY-5445 (3 and 0.5 mg/kg ip twice daily) produced significant relief of mechanical hypersensitivity after 12 days of treatment, with efficacy comparable to sildenafil despite 2,000-fold lower enzymatic potency [4]. This property makes MY-5445 particularly valuable for dissecting PDE5-mediated analgesia without the extreme vasodilatory potency that complicates interpretation with high-affinity clinical PDE5 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for MY-5445

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.